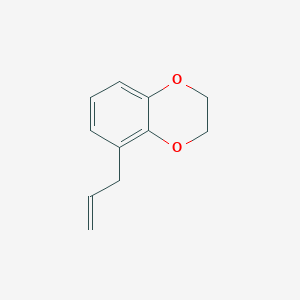

5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine

Description

5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine is a benzodioxine derivative characterized by a fused benzene-dioxane ring system with a propenyl (allyl) substituent at the 5-position. The 2,3-dihydro-1,4-benzodioxine core is a privileged scaffold in medicinal chemistry due to its ability to modulate biological targets via hydrogen bonding and hydrophobic interactions . The propenyl group introduces a reactive alkene moiety, which may enhance interactions with biological receptors or serve as a synthetic handle for further derivatization.

Pharmacologically, benzodioxine derivatives are explored for antihypertensive, enzyme inhibitory, and anticancer applications.

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-prop-2-enyl-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C11H12O2/c1-2-4-9-5-3-6-10-11(9)13-8-7-12-10/h2-3,5-6H,1,4,7-8H2 |

InChI Key |

DNUYRRMFNLTYIY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C2C(=CC=C1)OCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of a Mannich reaction, where a benzodioxine precursor is reacted with prop-2-en-1-ylamine in the presence of a chiral catalyst such as pseudoephedrine. This reaction is carried out in an aqueous medium, leading to the formation of the desired product with high yields and optical purity .

Industrial Production Methods

Industrial production of 5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted benzodioxines.

Scientific Research Applications

5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The compound is known to interfere with action potential conduction, which may contribute to its biological activities . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Propenyl vs. Halogenated Substituents : The propenyl group introduces unsaturation, increasing reactivity compared to halogenated derivatives. Halogenated analogs (e.g., bromoethoxy) exhibit weak intermolecular C–H···O and C–H···π interactions, forming 2D networks in crystal structures .

- Complex Derivatives : Compounds with triazole or thiophene moieties (e.g., ) show higher molecular weights and diversified pharmacological profiles due to additional functional groups.

Intermolecular Interactions and Crystallography

- 5-(2-Bromo/Chloroethoxy) Derivatives: These isomorphous compounds exhibit weak C–H···O (1.17–2.30 kJ/mol) and C–H···π interactions, forming R₃⁴(12) networks.

- Propenyl-Substituted Analogues: The alkene moiety in 5-(prop-2-en-1-yl) derivatives may engage in π-π or van der Waals interactions, though specific crystallographic data are lacking. Molecular modeling (e.g., NOESY NMR) is often required to resolve stereochemical configurations in such flexible molecules .

Pharmacological Activity

- Angiotensin II Antagonism: Propenyl-substituted 2,3-dihydro-1,3-thiazol-2-imines (e.g., compound 3(5) in ) show antihypertensive effects comparable to valsartan, attributed to hydrogen bonding and donor-acceptor interactions with the receptor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.